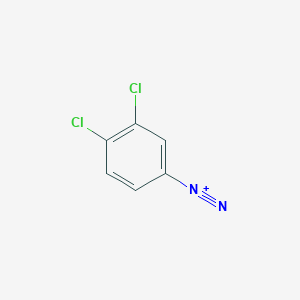

3,4-Dichlorobenzenediazonium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dichlorobenzenediazonium is a useful research compound. Its molecular formula is C6H3Cl2N2+ and its molecular weight is 174.00 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,4-Dichlorobenzenediazonium is primarily utilized in organic synthesis as a reagent for the introduction of functional groups into aromatic compounds. Its diazonium structure allows for electrophilic substitution reactions, making it valuable in the synthesis of azo dyes and other complex organic molecules.

- Azo Dye Production : The compound can react with various coupling components to form azo dyes, which are widely used in textiles and food industries. The reaction typically involves coupling with phenolic or amine compounds to yield brightly colored products.

Materials Science

In materials science, this compound is employed for modifying surfaces and enhancing material properties. Its ability to form covalent bonds with substrates makes it useful in creating functionalized surfaces for various applications.

- Surface Functionalization : The compound can be used to functionalize carbon nanotubes and graphene sheets. This modification improves their dispersibility in solvents and enhances their electronic properties. For instance, studies have shown that the incorporation of this compound into carbon nanotubes increases their luminescent properties, making them suitable for optoelectronic applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for the detection of specific analytes through colorimetric methods.

- Diagnostic Applications : The diazonium salt has been utilized in diagnostic tests for the detection of urobilinogen in urine samples. This application takes advantage of the compound's ability to produce a color change upon reaction with urobilinogen, allowing for sensitive detection even at low concentrations .

Case Study 1: Azo Dye Synthesis

A study demonstrated the synthesis of an azo dye using this compound as a coupling agent. The reaction involved coupling with an amine derivative under controlled conditions, resulting in a high yield of the desired azo compound. The dye exhibited excellent stability and vivid coloration suitable for textile applications.

Case Study 2: Surface Modification of Carbon Nanotubes

Research focused on the functionalization of single-walled carbon nanotubes using this compound. The study highlighted a scalable method where preformed diazonium salts were reacted with polymer-wrapped nanotubes in organic solvents. The resulting material showed enhanced photoluminescent properties and improved stability under various environmental conditions .

Data Tables

| Application Area | Specific Use Case | Results/Outcomes |

|---|---|---|

| Organic Synthesis | Azo dye production | High yield of stable azo dyes |

| Materials Science | Surface functionalization of CNTs | Increased luminescence and electronic properties |

| Analytical Chemistry | Urobilinogen detection | Sensitive colorimetric assay for low concentrations |

Propiedades

Número CAS |

30930-66-6 |

|---|---|

Fórmula molecular |

C6H3Cl2N2+ |

Peso molecular |

174.00 g/mol |

Nombre IUPAC |

3,4-dichlorobenzenediazonium |

InChI |

InChI=1S/C6H3Cl2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3H/q+1 |

Clave InChI |

MCCSLNXGIUCKJJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1[N+]#N)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.